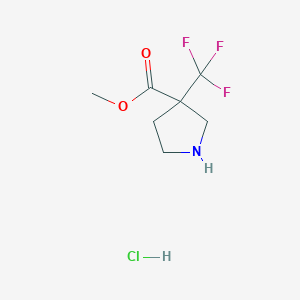
5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Overview
Description
“5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile”, also known as FTTB, is a chemical compound that has gained significant attention in various scientific fields due to its unique properties and potential applications. It has a molecular formula of C10H6N4O and a molecular weight of 198.18 g/mol .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including compounds similar to FTTB, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of FTTB can be represented by the SMILES notation: C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2 . This notation provides a way to represent the structure of the compound in a text format.Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel derivatives involving 1,2,4-triazole, such as 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, and their evaluation as antimicrobial agents. This demonstrates the potential of triazole derivatives in the field of antimicrobial research (Al‐Azmi & Mahmoud, 2020).
Anticancer Activity
1,2,4-Triazoles have been identified as possessing a wide range of activities, including anticancer properties. Studies on specific triazole derivatives, such as 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, have investigated their potential as anticancer agents through molecular docking and structural analysis (Kaczor et al., 2013).
Molecular and Structural Analysis
Triazole derivatives have been synthesized and subjected to detailed structural analyses, such as X-ray analysis and spectroscopic studies. These investigations provide insight into their molecular structure and potential applications in various fields of scientific research (Xu et al., 2006).
Construction of Coordination Polymers
Studies have been conducted on the synthesis of coordination polymers based on triazole derivatives. These studies explore how in situ hydrolysis reactions influence the assembly of these polymers, highlighting their potential in material science and engineering (Deng et al., 2018).
Antioxidant and Antimicrobial Evaluation
Research into 1,2,4-triazole derivatives has also encompassed their evaluation as antioxidants and antimicrobial agents. This includes studying their capacity for scavenging radicals and inhibiting microbial growth, further underscoring their potential in medical and pharmaceutical applications (Baytas et al., 2012).
Future Directions
The future directions for research on FTTB and similar compounds could involve further exploration of their potential applications, particularly in the field of medicinal chemistry. For instance, 1,2,4-triazole benzoic acid hybrids have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. Compounds containing this ring often exhibit diverse biological activities, such as antifungal, antibacterial, and anti-inflammatory effects .
Mode of action
The exact nature of these interactions would depend on the specific targets of the compound .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Many triazole derivatives affect pathways related to inflammation, fungal growth, or bacterial replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Triazole rings can enhance the lipophilicity of a compound, which may improve its absorption and distribution .
Result of action
The results of the compound’s action would depend on its specific targets and mode of action. For example, if it targets inflammatory pathways, it might reduce inflammation in the body .
Action environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interactions with targets, and its overall efficacy .
properties
IUPAC Name |
5-formyl-2-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c11-4-9-3-8(5-15)1-2-10(9)14-7-12-6-13-14/h1-3,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVOALNPKFRQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)





![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)




![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)